molecular formula C9H11BrO B032766 ((2-Bromoethoxy)methyl)benzene CAS No. 1462-37-9

((2-Bromoethoxy)methyl)benzene

Cat. No. B032766
CAS RN: 1462-37-9
M. Wt: 215.09 g/mol
InChI Key: FWOHDAGPWDEWIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

((2-Bromoethoxy)methyl)benzene and its derivatives are synthesized through multiple methods, demonstrating the compound's versatility in organic synthesis. Notably, a method developed for the synthesis of 2-bromo-1-phenylethanols and benzylic alcohols into 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes showcases a KHSO4-catalyzed reaction under solvent-free conditions, highlighting a green and economical approach [(Joshi, Suresh, & Adimurthy, 2013)].

Molecular Structure Analysis

The molecular structure of ((2-Bromoethoxy)methyl)benzene and its derivatives have been thoroughly investigated. X-ray crystallographic analysis and DFT studies provide comprehensive details on the molecular configurations, emphasizing the compound's structural specificity [(Patil, Uthaisar, Barone, & Fahlman, 2012)].

Chemical Reactions and Properties

Chemical reactions involving ((2-Bromoethoxy)methyl)benzene demonstrate its reactivity and functional group compatibility. Bromination reactions and the ability to undergo transformations under specific conditions highlight its chemical versatility. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene illustrates the compound's potential as a precursor for graphene nanoribbons, showcasing its importance in materials science [(Patil et al., 2012)].

Scientific Research Applications

  • Polymer Science : Gülbin Kurtay et al. (2020) developed a new electropolymerizable monomer, 2-methyl-5,10-dihydro-2H-benzo[6,7][1,4]dioxocino[2,3-c]pyrrole, which contributes to advanced conjugated systems with predictable electronic and structural properties (Kurtay, 2020).

  • Medical Research : Research by V. Bollati et al. (2007) showed that low-level exposure to benzene is linked to altered DNA methylation, replicating aberrant epigenetic patterns observed in malignant cells (Bollati, 2007).

  • Environmental Science : A study by R. Ramesh et al. (2015) focused on measuring and predicting the thermophysical properties of binary liquid mixtures of 1, 4-dioxane with Bromo benzene at various temperatures, highlighting the importance of understanding the interactions between different chemicals in environmental contexts (Ramesh, 2015).

  • Chemical Research : H. Derbala (1996) investigated the chemoselectivity of 6-Bromo-2-methyl-3,1-benzoxazin-4-one with amines, Schiff bases, and azines to form various compounds, demonstrating the diverse chemical reactions and applications of bromo-substituted benzene derivatives (Derbala, 1996).

  • Carcinogenic Research : Luoping Zhang et al. (2010) discussed the use of systems biology approaches to develop biomarkers of exposure, early effect, and susceptibility to benzene, potentially defining the mechanisms by which benzene causes leukemia (Zhang, 2010).

Safety And Hazards

According to the Safety Data Sheets, ((2-Bromoethoxy)methyl)benzene is classified under Acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid ingestion, inhalation, or skin contact . In case of contact, the affected area should be washed off with soap and plenty of water, and medical help should be sought .

properties

IUPAC Name

2-bromoethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOHDAGPWDEWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163298
Record name Benzene, ((2-bromoethoxy)methyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2-Bromoethoxy)methyl)benzene

CAS RN

1462-37-9
Record name Benzene, ((2-bromoethoxy)methyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((2-bromoethoxy)methyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-bromoethyl ether
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Record name [(2-Bromoethoxy)methyl]benzene
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Synthesis routes and methods I

Procedure details

A solution of triphenyl phosphine (2.1 g, 7.9 mmol) in dry methylene chloride (16 mL) was added dropwise over 10 min to a stirred mixture of N-bromosuccinimide (1.4 g, 7.9 mmol) in dry methylene chloride (23 mL) at -78° C. The reaction was kept in the dark and stirring was continued until all the N-bromosuccinimide had dissolved (10 min). A solution of 2-(benzyloxy)ethanol in dry methylene chloride (10 mL) was added dropwise. The cooling bath was removed and stirring was continued for 12 h at rt. The organic layer was then concentrated in vacuo and passed through a silica plug with 1:1 hexane:methylene chloride to afford 2-(benzyloxy)bromoethane (1.20 g, 85%). ##STR185## Step 3
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In one aspect, the alcohol used in the preparation of umeclidinium bromide may be, for example, any isomer of propanol or butanol, such as n-propanol. Alternatively, the reaction may be performed in the presence of a dipolar aprotic solvent, which has a boiling point greater than 90° C., including but not limited to, DMF, DMA, DMSO or NMP.
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Synthesis routes and methods IV

Procedure details

To an ice-cooled mechanically stirred solution of 2-benzyloxyethanol (25 mL, 0.18 mole), triphenylphosphine (115.2 g, 0.44 mole) and pyridine (56.9 mL, 0.70 mole) in methylene chloride (1000 mL) was added, dropwise, carbon tetrabromide (61.3 g, 0.18 mole). The mixture was stirred overnight at room temperature. Methanol (130 mL) was then added and, after further stirring for 1 hour, the solvents were evaporated. The residue was triturated with hexane and the hexane solution was concentrated to yield an oil which was set aside. The residue remaining after trituration was taken up in ethyl acetate, washed with saturated sodium bicarbonate solution and brine and was concentrated to afford a brown oil. This was triturated with hexane. The resulting hexane solution was combined with the oil from the previous trituration and concentrated. The residue was chromatographed twice on silica gel eluting with hexane and then 5% ethyl acetate/hexane to afford (2-bromoethoxymethyl)benzene as an oil (28.8 g, 76% yield).
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Synthesis routes and methods V

Procedure details

4-Bromopyrazole (2.205 g) was dissolved in tetrahydrofuran (20 ml). Under ice cooling, 60% sodium hydride (625 mg) was added thereto followed by stirring. After 30 min, benzyl 2-bromoethyl ether (3.872 g) obtained from 2-benzyloxyethanol in the same manner as the one of Production Example 1 was added thereto and the resultant mixture was stirred at room temperature overnight. Then the reaction solution was partitioned between ethyl acetate and water and the organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (2.287 g) as a colorless oil (yield: 53%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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